molecular formula C39H30BrN B2445202 N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine CAS No. 1268621-99-3

N-(biphenyl-4-yl)-N-(4'-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Cat. No.: B2445202
CAS No.: 1268621-99-3
M. Wt: 592.58
InChI Key: BVGHBDVZNITQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is a complex organic compound that belongs to the class of amines This compound is characterized by its unique structure, which includes biphenyl and fluorenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the biphenyl and fluorenyl intermediates, followed by their coupling through amination reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with different substituents.

    Substitution: Halogen substitution reactions can occur, particularly involving the bromine atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reactions may involve reagents like N-bromosuccinimide (NBS) or iodine (I2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(biphenyl-4-yl)-N-(4’-chlorobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
  • N-(biphenyl-4-yl)-N-(4’-fluorobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine
  • N-(biphenyl-4-yl)-N-(4’-methoxybiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine

Uniqueness

N-(biphenyl-4-yl)-N-(4’-bromobiphenyl-4-yl)-9,9-dimethyl-9H-fluoren-2-amine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in various applications, particularly in the design of new materials and pharmaceuticals.

Properties

IUPAC Name

N-[4-(4-bromophenyl)phenyl]-9,9-dimethyl-N-(4-phenylphenyl)fluoren-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H30BrN/c1-39(2)37-11-7-6-10-35(37)36-25-24-34(26-38(36)39)41(32-20-14-29(15-21-32)27-8-4-3-5-9-27)33-22-16-30(17-23-33)28-12-18-31(40)19-13-28/h3-26H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGHBDVZNITQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)N(C4=CC=C(C=C4)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC=C(C=C7)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H30BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.